REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[S:9][C:8]([NH:10]C(=O)C)=[N:7][C:6]=1[CH3:14])(=[O:4])=[O:3].FC1C(F)=CC=CC=1CSC1N=C(NS(C2SC(NC(=O)C)=NC=2C)(=O)=O)C=C(OC)N=1>O.NN.O>[NH2:10][C:8]1[S:9][C:5]([S:2]([NH2:1])(=[O:4])=[O:3])=[C:6]([CH3:14])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CSC2=NC(=CC(=N2)NS(=O)(=O)C2=C(N=C(S2)NC(C)=O)C)OC)C=CC=C1F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |